molecular formula C11H16ClNO B12965826 5,7-Dimethylchroman-4-amine hydrochloride CAS No. 191608-24-9

5,7-Dimethylchroman-4-amine hydrochloride

Cat. No.: B12965826
CAS No.: 191608-24-9
M. Wt: 213.70 g/mol
InChI Key: ALCRDWGNVKKROQ-UHFFFAOYSA-N
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Description

5,7-Dimethylchroman-4-amine hydrochloride is a chemical compound with the molecular formula C11H16O1N1Cl1. It belongs to the class of chroman derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethylchroman-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pechmann condensation, where substituted phenols react with cinnamic acid in the presence of polyphosphoric acid at elevated temperatures (75-80°C) for 1-1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization in trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethylchroman-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

5,7-Dimethylchroman-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Dimethylchroman-4-amine hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context. The pathways involved include signal transduction and metabolic processes, which are influenced by the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethylchroman-4-amine hydrochloride is unique due to its specific substitution pattern on the chroman ring, which imparts distinct biological and chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

191608-24-9

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

5,7-dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-7-5-8(2)11-9(12)3-4-13-10(11)6-7;/h5-6,9H,3-4,12H2,1-2H3;1H

InChI Key

ALCRDWGNVKKROQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(CCOC2=C1)N)C.Cl

Origin of Product

United States

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